molecular formula C19H27N3O5Si B14327244 N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea CAS No. 105822-32-0

N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea

Cat. No.: B14327244
CAS No.: 105822-32-0
M. Wt: 405.5 g/mol
InChI Key: PFTPNYNXKWCKQV-UHFFFAOYSA-N
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Description

N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea is a complex organic compound with a unique structure that combines aromatic amine and silane functionalitiesIts structure includes a urea linkage, an aromatic amine, and a trimethoxysilyl group, which contribute to its diverse reactivity and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrophenyl isocyanate to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-(trimethoxysilyl)propyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic amine can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea involves its ability to form covalent bonds with various substrates through its silane group. This enables the compound to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The aromatic amine group can participate in hydrogen bonding and π-π interactions, further enhancing its reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea is unique due to its combination of aromatic amine and silane functionalities, which provide a versatile platform for various chemical modifications and applications. This dual functionality makes it particularly valuable in fields requiring surface modification and bioconjugation .

Properties

CAS No.

105822-32-0

Molecular Formula

C19H27N3O5Si

Molecular Weight

405.5 g/mol

IUPAC Name

1-[4-(4-aminophenoxy)phenyl]-3-(3-trimethoxysilylpropyl)urea

InChI

InChI=1S/C19H27N3O5Si/c1-24-28(25-2,26-3)14-4-13-21-19(23)22-16-7-11-18(12-8-16)27-17-9-5-15(20)6-10-17/h5-12H,4,13-14,20H2,1-3H3,(H2,21,22,23)

InChI Key

PFTPNYNXKWCKQV-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N)(OC)OC

Origin of Product

United States

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